molecular formula C9H9Cl2FN2 B1373415 3-Amino-7-fluoroquinoline dihydrochloride CAS No. 1266226-28-1

3-Amino-7-fluoroquinoline dihydrochloride

Cat. No.: B1373415
CAS No.: 1266226-28-1
M. Wt: 235.08 g/mol
InChI Key: FUZCMNKLQVFZCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-fluoroquinoline dihydrochloride typically involves the introduction of an amino group and a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution reaction, where an amino group replaces a leaving group (such as a halogen) on the quinoline ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-fluoroquinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-7-fluoroquinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-7-fluoroquinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may target bacterial enzymes, such as DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7-fluoroquinoline
  • 3,4-Dichloro-7-fluoroquinoline
  • 4-Amino-8-fluoroquinoline
  • 2-Chloro-3-chloromethyl-7-fluoroquinoline
  • 4-Chloro-7-fluoroquinoline

Uniqueness

3-Amino-7-fluoroquinoline dihydrochloride is unique due to the specific positioning of the amino and fluorine groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-fluoroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZCMNKLQVFZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)N)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-fluoroquinoline dihydrochloride
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3-Amino-7-fluoroquinoline dihydrochloride
Reactant of Route 3
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3-Amino-7-fluoroquinoline dihydrochloride
Reactant of Route 4
3-Amino-7-fluoroquinoline dihydrochloride
Reactant of Route 5
3-Amino-7-fluoroquinoline dihydrochloride
Reactant of Route 6
3-Amino-7-fluoroquinoline dihydrochloride

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